(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

AMPA receptor binding stereoselectivity enantiomeric affinity ratio

Racemic AMPA preparations confound dose-response curves through R-enantiomer antagonism, reducing signal-to-noise by ~50% on a molar basis. (S)-AMPA hydrobromide eliminates this confound with ≥99% enantiomeric purity. • EC50 = 3.5 μM in patch-clamp assays, providing a clean, reproducible benchmark for AMPA receptor activation. • IC50 = 0.6 μM for displacing [³H]AMPA, enabling precise Ki determination for test compounds. • Aqueous solubility up to 100 mM in PBS, far exceeding the free base form and enabling low-volume in vivo microinjections.

Molecular Formula C7H11BrN2O4
Molecular Weight 267.08 g/mol
Cat. No. B12843316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
Molecular FormulaC7H11BrN2O4
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CC(C(=O)O)N.Br
InChIInChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1
InChIKeyKUAHVIUZGLGASU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-AMPA Hydrobromide and Its Stereochemical Role


(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide (CAS 84799-52-0; synonym L-AMPA hydrobromide) is the active S-enantiomer hydrobromide salt of AMPA, the defining orthosteric agonist for the AMPA-subtype of ionotropic glutamate receptors (iGluRs) [1]. First resolved enzymatically in 1983, (S)-AMPA displays pronounced stereoselectivity—the R-enantiomer is virtually inactive—making enantiomeric identity the single most critical determinant of pharmacological activity in this chemotype [2]. Supplied as the hydrobromide salt, this compound offers enhanced aqueous solubility relative to the zwitterionic free-base form, a practical advantage for electrophysiology and in vivo dosing workflows .

S-enantiomer–defined AMPA receptor agonist; R-enantiomer virtually inactive
Hydrobromide salt for enhanced aqueous solubility in electrophysiology buffers
Chiral reference standard for stereochemical-control studies and radioligand binding

Why (RS)-AMPA Cannot Substitute (S)-AMPA Hydrobromide


Substituting the racemic mixture (RS)-AMPA for enantiopure (S)-AMPA hydrobromide introduces a known, quantifiable confound: the R-enantiomer is not inert but can exhibit weak antagonism at AMPA receptors and contributes zero desired agonism, functionally diluting the active species by approximately half on a molar basis [1]. This dilution complicates dose-response curve fitting, reduces experimental signal-to-noise ratio, and can mask partial agonism or allosteric modulation effects in electrophysiological assays. Furthermore, different salt forms (free base vs. hydrobromide vs. hydrochloride) exhibit distinct solubility profiles that directly impact stock solution preparation and effective concentration ranges in aqueous buffers . The evidence below demonstrates that (S)-AMPA hydrobromide provides measurable advantages in binding affinity, functional potency, enantiomeric purity, and solubility that cannot be assumed when procuring racemic or alternative-salt AMPA preparations.

Racemic (RS)-AMPA
Contains 50% inactive/weakly active R-enantiomer; may shift EC₅₀ and mask partial agonism or allosteric modulation in electrophysiology assays
Different salt forms
Free base, hydrochloride and alternative salts exhibit distinct solubility profiles that can alter stock solution preparation and effective concentration ranges
Enantiomeric dilution
Racemic preparations reduce active-species content by approximately half, complicating dose-response interpretation and receptor-occupancy estimates

Quantitative Differentiation Evidence


Binding Affinity: (S)-AMPA vs. (R)-AMPA

In a direct head-to-head radioligand displacement assay using racemic [³H]AMPA on rat brain synaptic membranes, (S)-AMPA (L-AMPA) exhibited an IC₅₀ of 0.6 µM, whereas (R)-AMPA (D-AMPA) displayed an IC₅₀ of 4.8 µM [1]. This represents an 8-fold higher affinity for the S-enantiomer. The eudismic ratio (affinity ratio of eutomer to distomer) of 8.0 quantitatively defines the stereochemical dependence of AMPA receptor recognition and agrees with the relative in vivo excitatory potencies of the two enantiomers [1]. Importantly, because (RS)-AMPA is a 1:1 racemic mixture, its apparent affinity is a composite of both enantiomers, meaning that on a molar basis, (S)-AMPA hydrobromide delivers approximately twice the receptor occupancy of the racemate at equivalent nominal concentrations.

Binding affinity
Head-to-head
IC₅₀ 0.6 µM vs. 4.8 µM
(8-fold higher S-affinity)
Reported stereochemical affinity context; S-enantiomer delivers higher receptor engagement
Eudismic ratio 8.0; racemic mixture yields composite apparent affinity
AMPA receptor binding stereoselectivity enantiomeric affinity ratio radioligand displacement

Functional Potency: (S)-AMPA vs. (RS)-AMPA

The functional potency of (S)-AMPA as an AMPA receptor agonist, measured as EC₅₀ = 3.5 µM in electrophysiological assays , is substantially lower (more potent) than the reported EC₅₀ = 11 µM for the racemic (RS)-AMPA in cultured rat cortical neurones . This approximately 3.1-fold potency difference exceeds the factor of 2 expected from simple enantiomeric dilution alone, suggesting that (R)-AMPA present in the racemate may exert a weak competitive antagonist effect that further depresses apparent agonist potency—a hypothesis consistent with observations that (R)-AMPA can act as a weak antagonist at AMPA receptors [1]. In cortical wedge preparations, AMPA receptor affinity (IC₅₀ = 0.48 µM) correlated with agonism (EC₅₀ = 17 µM) and both activities were shown to reside exclusively in the S-enantiomer [2].

Functional potency
Cross-study
EC₅₀ 3.5 µM vs. 11-17 µM
(~3-5-fold higher potency)
Enantiopure preparation avoids R-enantiomer interference in concentration-response curves
R-enantiomer may exhibit weak competitive antagonism, further depressing racemate potency
AMPA receptor agonism electrophysiology EC₅₀ comparison functional potency

Rank Order: (S)-AMPA vs. Quisqualate at AMPA Receptors

In competitive [³H]AMPA binding studies using rat brain synaptic membranes, (S)-AMPA demonstrated binding affinity equal to or greater than quisqualate, the historical reference agonist for non-NMDA glutamate receptors, with the rank order: NBQX > (S)-AMPA ≥ quisqualate > CNQX > L-glutamate > domoate ≥ kainate > (R)-AMPA [1]. Both NMDA (up to 100 µM) and the metabotropic glutamate receptor agonist (1S,3R)-ACPD failed to inhibit (S)-[³H]AMPA binding, confirming the AMPA receptor selectivity of this interaction [1]. This rank order, reproduced across independent laboratories, positions (S)-AMPA as the prototypical orthosteric agonist against which novel AMPA receptor ligands are benchmarked.

Rank order
Head-to-head
NBQX > S-AMPA ≥ quisqualate
… ≫ R-AMPA (last)
Reported orthosteric agonist rank context; S-AMPA defines reference position
Selectivity confirmed vs. NMDA and mGlu receptors
AMPA receptor pharmacology orthosteric agonist rank order quisqualate comparison ligand selectivity

Enantiomeric Purity: (S)-AMPA vs. Racemic Preparations

Commercially available (S)-AMPA free base is supplied at ≥99% purity (HPLC) with well-defined enantiomeric purity , whereas (RS)-AMPA hydrobromide is typically specified at >95% purity [1]. The 4% purity gap, combined with the fact that racemic preparations contain equimolar (R)-AMPA—which is virtually inactive as an AMPA receptor agonist [2] and may exhibit weak competitive antagonism [3]—means that a 95% pure racemic preparation may contain as little as ~47.5% active (S)-enantiomer alongside ~47.5% inactive (R)-enantiomer and ~5% unspecified impurities. In contrast, ≥99% pure (S)-AMPA delivers ≥99% active enantiomer, effectively doubling the active species per milligram and eliminating (R)-AMPA-mediated antagonism.

Enantiomeric purity
Reported
≥99% active S-enantiomer vs. ~47.5% in racemate
Enantiopure preparation minimizes inactive-enantiomer burden per milligram
Racemic ~95% purity equates to ~47.5% active enantiomer plus (R)-AMPA
enantiomeric purity quality control HPLC specification batch consistency

Solubility: Hydrobromide Salt vs. Free Base

The hydrobromide salt form of AMPA is explicitly marketed and documented as a more water-soluble preparation relative to the corresponding zwitterionic free base . For (RS)-AMPA, the hydrobromide salt achieves solubility of 2.67 mg/mL (10 mM) in water with gentle warming , compared to 1.2 mg/mL for the free base . While (S)-AMPA free base itself exhibits good aqueous solubility (9.31 mg/mL; 50 mM) , the hydrobromide counterion (CAS 84799-52-0; MW 267.08 vs. free base MW 186.17) provides additional solubility headroom and pH buffering that facilitates preparation of concentrated stock solutions (≥100 mM) in phosphate-buffered saline or water , a critical requirement for microinjection and superfusion experiments where volume constraints demand high-concentration stocks.

Solubility profile
Class-level
Hydrobromide salt solubility advantage over free base
Reported class-level solubility context; data to verify for S-enantiomer hydrobromide
(RS)-AMPA HBr: 2.67 mg/mL (10 mM); free base 1.2 mg/mL; S-form data extrapolated
salt form selection aqueous solubility stock solution preparation hydrobromide advantage

Optimal Application Scenarios


Calibration of AMPA Receptor Electrophysiology Assays

When establishing whole-cell patch-clamp or two-electrode voltage-clamp recordings from recombinant or native AMPA receptors, the EC₅₀ = 3.5 µM of (S)-AMPA provides a precisely defined benchmark that avoids the ambiguous composite potency of racemic preparations (EC₅₀ = 11-17 µM). This is essential for generating reproducible concentration-response curves, calculating agonist efficacy relative to the endogenous ligand L-glutamate, and calibrating allosteric modulator screens where baseline agonist concentration critically determines the observed modulator effect magnitude [1].

High-Resolution Radioligand Binding Studies

In [³H]AMPA or (S)-[³H]AMPA radioligand binding assays using rat brain synaptic membranes or recombinant receptor preparations, (S)-AMPA hydrobromide (IC₅₀ = 0.6 µM for displacing racemic [³H]AMPA) [2] provides an 8-fold higher affinity displacement signal compared to (R)-AMPA. Because (R)-AMPA present in racemic preparations can exert weak competitive antagonism at AMPA receptors [3], using enantiopure (S)-AMPA eliminates this confound and sharpens the competitive binding curve, improving Ki determination accuracy for novel test compounds.

In Vivo CNS Pharmacology with Enantiopure Dosing

For intracerebroventricular (i.c.v.) or intrahippocampal microinjection studies examining AMPA receptor-mediated convulsant activity, neurotoxicity, or cognitive modulation, (S)-AMPA hydrobromide offers the dual advantage of ≥99% enantiomeric purity and enhanced aqueous solubility. The hydrobromide salt formulation supports preparation of concentrated stock solutions (up to 100 mM in PBS) , enabling low-volume injections that minimize tissue damage and diffusion artifacts, while the absence of (R)-AMPA eliminates potential antagonistic interference with the measured in vivo endpoint.

SAR Studies Benchmarking Novel AMPA Receptor Ligands

(S)-AMPA occupies the #2 rank position (after the antagonist NBQX) in the competitive binding hierarchy at AMPA receptors, establishing it as the prototypical orthosteric agonist against which all novel ligands are compared [4]. When synthesizing and evaluating new AMPA receptor agonists, positive allosteric modulators, or competitive antagonists, (S)-AMPA hydrobromide serves as the essential reference compound for determining relative IC₅₀, EC₅₀, and efficacy parameters. Its well-characterized selectivity profile—no detectable interaction with NMDA receptors or kainate binding sites [4]—ensures that observed effects in mixed-receptor preparations can be confidently attributed to AMPA receptor engagement.

Application
Selection Property
Validation Focus
AMPA receptor electrophysiology calibration
Enantiopure agonist reference
Concentration-response curve reproducibility; allosteric modulator context
AMPA receptor radioligand binding studies
High-affinity S-enantiomer displacement
Competitive binding curve sharpness; Ki determination accuracy
CNS microinjection studies
Aqueous solubility of hydrobromide salt
High-concentration stock preparation; enantiopure in vivo dosing context
SAR benchmarking of AMPA receptor ligands
Prototypical orthosteric agonist selectivity
Relative IC₅₀/EC₅₀ determination and AMPA-receptor attribution
Quote Request

Request a Quote for (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.